molecular formula C9H16ClNO3 B13517217 2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride

2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride

Cat. No.: B13517217
M. Wt: 221.68 g/mol
InChI Key: HFXPBSZVERVTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Azaspiro Architectures in Bioactive Molecule Design

Spirocyclic compounds, characterized by fused ring systems sharing a single atom, have emerged as pivotal tools in drug discovery due to their ability to modulate molecular conformation and intermolecular interactions. Azaspiro architectures, which incorporate nitrogen atoms within the spiro framework, further enhance these properties by introducing hydrogen-bonding capabilities and improving solubility profiles.

Conformational Restriction and Target Engagement

The 5-oxa-2-azaspiro[3.5]nonane core in 2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride enforces a rigid three-dimensional geometry, reducing rotational freedom and locking functional groups into bioactive conformations. This rigidity is critical for maintaining optimal binding interactions with biological targets. For instance, in protein tyrosine phosphatase 2 (SHP2) inhibitors, spirocyclic scaffolds were shown to preserve hydrogen-bonding networks essential for enzymatic inhibition, leading to improved cellular efficacy compared to flexible analogs.

Physicochemical Optimization

Azaspiro structures often exhibit favorable lipophilicity and metabolic stability, as their constrained geometries minimize unproductive interactions with off-target proteins. The acetic acid hydrochloride moiety in This compound further enhances aqueous solubility, addressing a common challenge in spirocyclic drug candidates. Comparative studies of spirocyclic derivatives reveal that nitrogen incorporation reduces ClogP values by 0.5–1.0 units, correlating with improved pharmacokinetic profiles.

Table 1: Key Physicochemical Properties of Selected Azaspiro Derivatives
Compound Molecular Weight (g/mol) ClogP Hydrogen Bond Donors Rotatable Bonds
5-Oxa-2-azaspiro[3.5]nonane 141.21 1.2 1 2
Target Compound* 221.68 0.8 2 3
6-Azaspiro[2.5]octane hydrochloride 163.67 0.5 1 1

*this compound.

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

2-(5-oxa-2-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-2-1-3-9(13-7)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H

InChI Key

HFXPBSZVERVTIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2(C1)CNC2)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Strategy

  • Spirocyclization: The core spirocyclic structure is typically formed via cyclization reactions of precursor molecules that contain both oxazine and nonane ring fragments. This step is critical to establish the spiro junction between the two rings.
  • Functionalization: After ring formation, the introduction of the acetic acid substituent at the 6-position is achieved through selective substitution or carboxylation reactions.
  • Salt Formation: The free acid is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing compound stability and solubility for handling.

Reaction Conditions and Catalysts

  • Controlled temperatures and specific catalysts or bases are employed to optimize yield and purity.
  • Common solvents include tetrahydrofuran, ethyl acetate, dichloromethane, and acetonitrile, selected based on solubility and reaction compatibility.
  • Catalytic hydrogenation or ring-closing reactions may be utilized depending on the synthetic route.

Detailed Preparation Methods

Synthesis of the Spirocyclic Core

A representative synthetic route involves:

Step Description Reagents/Conditions Notes
1 Preparation of precursor with oxazine and nonane fragments Starting amines and diols or haloalkanes Precursor must have functional groups positioned for cyclization
2 Cyclization to form spiro[3.5]nonane ring Base (e.g., potassium carbonate), solvent (THF or acetonitrile), controlled temperature Intramolecular nucleophilic substitution or ring-closing reaction
3 Purification of spirocyclic intermediate Chromatography or recrystallization Ensures removal of side products

Conversion to Hydrochloride Salt

  • The free acid is treated with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • This step forms the hydrochloride salt, which improves the compound’s stability and handling characteristics.

Example Synthetic Scheme

Step Reactants Conditions Product
1 2,5-dioxa-8-azaspiro[3.5]nonane precursor Base, THF, 25-50°C, 6-12 h Spirocyclic intermediate
2 Spirocyclic intermediate + chloroacetic acid derivative Base (triethylamine), DCM, 0-25°C, 4-8 h 2-(5-oxa-2-azaspiro[3.5]nonan-6-yl)acetic acid
3 Free acid + HCl Anhydrous HCl, ether or acetonitrile, room temperature This compound

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography or preparative HPLC to purify intermediates and final product.
  • Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm structure and purity.
  • Yield: Typical overall yields range from 40% to 70%, depending on reaction optimization.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Solvents Tetrahydrofuran, dichloromethane, ethyl acetate, acetonitrile Selected for solubility and reaction compatibility
Bases Potassium carbonate, triethylamine, sodium hydride Facilitate cyclization and substitution
Temperature 0–50°C Controlled to maximize yield and minimize side reactions
Reaction Time 4–12 hours Varies by step and scale
Purification Chromatography, recrystallization Essential for product purity
Salt Formation HCl treatment Enhances stability and handling

Research Findings and Notes

  • The spirocyclic structure imparts unique biological activity potential, making the compound valuable for pharmaceutical research.
  • The multi-step synthesis requires careful control of reaction parameters to avoid ring-opening or side reactions.
  • The hydrochloride salt form is preferred for storage and experimental use due to improved chemical stability.
  • Variations in the synthetic route may be employed depending on available starting materials and desired scale.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions, potentially leading to carboxylic acid derivatives.

    Substitution: Can participate in nucleophilic substitution reactions.

    Reduction: May be reduced to form corresponding alcohols or other derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of suitable solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Major Products: The major products depend on the specific reaction conditions and reagents used. Potential products include spirocyclic derivatives, carboxylic acids, or their esters.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules due to its unique spiro[3.5]nonane structure.

    Drug Discovery: Investigated for potential pharmacological applications.

Biology and Medicine:

    Biological Activity: May exhibit biological effects due to its spirocyclic motif.

    Drug Development: Researchers explore its potential as a drug scaffold.

Industry:

    Fine Chemicals: Used in the production of specialty chemicals.

    Pharmaceuticals: May serve as a precursor for drug development.

Mechanism of Action

The precise mechanism of action remains elusive. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride with key analogs:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Differences Application/Notes
2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid HCl C₁₀H₁₆ClNO₃ 1330765-15-5 233.69 Acetic acid substituent; hydrochloride salt Drug discovery building block
5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid HCl C₉H₁₄ClNO₃ EN300-26975529 219.67 Smaller spiro ring (3.4 vs. 3.5); shorter chain Intermediate for peptide mimetics
7-Oxa-2-azaspiro[3.5]nonane HCl C₈H₁₄ClNO 1417633-09-0 175.66 Lacks acetic acid group; simpler structure Precursor for heterocyclic synthesis
2-Boc-5-oxa-2-azaspiro[3.5]nonane-7-carbaldehyde C₁₃H₂₁NO₄ 2624129-97-9 255.31 Boc-protected amine; aldehyde functional group Click chemistry applications

Key Observations

Ring Size and Rigidity :

  • The 3.5 spiro junction in the target compound provides greater conformational rigidity compared to 3.4 spiro systems (e.g., 5-oxa-2-azaspiro[3.4]octane derivatives in ). This enhances binding selectivity in protein-ligand interactions .
  • Smaller spiro systems (e.g., 3.4 rings) exhibit higher solubility but reduced metabolic stability .

Functional Group Impact: The acetic acid moiety in the target compound enables carboxylate-mediated interactions with biological targets (e.g., enzymes or receptors), distinguishing it from simpler spiroamines like 7-Oxa-2-azaspiro[3.5]nonane HCl . Boc-protected analogs (e.g., 2-Boc-5-oxa-2-azaspiro[3.5]nonane-7-carbaldehyde in ) are preferred for stepwise synthetic strategies, whereas the hydrochloride salt is optimized for direct biological screening .

Pharmacological Potential: Compounds with spiro-azetidine motifs (e.g., azetidin-3-ylmethanol HCl in ) show promise as β-lactamase inhibitors, but the target compound’s larger spiro system may reduce off-target effects . Diminished cytotoxicity is observed in spirocyclic hydrochlorides compared to trifluoroacetic acid salts (e.g., 2-{6-oxa-2-azaspiro[3.5]nonan-7-yl}acetic acid TFA in ), likely due to reduced acidity .

Analytical and Commercial Considerations

  • Purity and Availability: The target compound is commercially available (e.g., 25kg batches in ) with ≥99% purity, contrasting with discontinued analogs like 2-{8-Boc-5-oxa-8-azaspiro[3.5]nonan-6-yl}acetic acid () .

Biological Activity

2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride, with the molecular formula C9H16ClNO3 and CAS number 2639408-20-9, is a compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of drug development and therapeutic applications.

Chemical Structure and Properties

The compound features a spirocyclic framework that includes both oxygen and nitrogen atoms, which contributes to its reactivity and interaction capabilities with biological targets. The presence of an acetic acid moiety further enhances its potential for various biological interactions.

PropertyValue
Molecular FormulaC9H16ClNO3
Molecular Weight221.68 g/mol
CAS Number2639408-20-9
Structural FeaturesSpirocyclic

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs may exhibit antitumor properties, particularly through mechanisms that inhibit oncogenic pathways such as those involving the RAS protein .
  • Pharmacodynamics : Interaction studies have been essential for understanding how this compound affects cellular functions and signaling pathways. The spirocyclic nature allows for unique interactions with biological macromolecules, potentially influencing their activity and stability.
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions that can yield derivatives with enhanced biological activity. The ability to modify functional groups allows researchers to explore a range of biological effects.

Case Studies and Research Findings

Several studies have investigated compounds related to or structurally similar to this compound:

  • Study on KRAS Inhibition : A related spirocyclic compound demonstrated significant inhibitory effects on the KRAS G12C mutation, a common driver in various cancers. This research highlights the potential for spirocyclic compounds in targeting difficult-to-drug proteins in cancer therapy .
  • Antimicrobial Properties : Other derivatives of spirocyclic compounds have shown promising antimicrobial activity, suggesting that this compound may also possess similar properties, warranting further investigation into its efficacy against bacterial strains .

Q & A

Advanced Research Question

  • DFT Calculations : Predict pKa of the acetic acid group (~3.2), critical for pH-dependent solubility.
  • MD Simulations : Reveal solvent accessibility of the azaspiro ring, guiding derivatization for metabolic stability .
    Validation : Compare in silico hydrolysis rates (e.g., ACE model) with experimental LC-MS data in simulated gastric fluid .

How can researchers resolve contradictions in reported bioactivity data for azaspiro compounds?

Advanced Research Question
Discrepancies in IC₅₀ values often arise from assay conditions:

  • Case Study : Variability in kinase inhibition assays (e.g., ATP concentration differences). Standardize protocols using Caliper LabChip systems .
  • Statistical Analysis : Apply Bland-Altman plots to compare inter-lab variability for dose-response curves .

What strategies improve reaction yields during scale-up synthesis of spirocyclic acetic acid derivatives?

Q. Methodological Focus

  • Flow Chemistry : Continuous processing reduces exothermic risks during cyclization.
  • Work-Up : Liquid-liquid extraction (EtOAc/NaHCO₃) removes unreacted amines.
  • Yield Optimization : Pilot studies show 15% yield increase using microwave-assisted synthesis (100°C, 30 min) vs. conventional heating .

What are the key challenges in quantifying trace impurities in azaspiro compounds, and how are they addressed?

Q. Methodological Focus

  • Impurity Profiling : LC-UV/HRMS detects regioisomers (e.g., 6-oxa vs. 5-oxa isomers). Use chiral columns (Chiralpak AD-H) for enantiomeric separation .
  • Limits of Detection (LOD) : Achieve 0.1% w/w via signal-to-noise optimization in ESI-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.